molecular formula C10H20ClN3O2 B1473816 N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride CAS No. 1361118-51-5

N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride

Cat. No.: B1473816
CAS No.: 1361118-51-5
M. Wt: 249.74 g/mol
InChI Key: KZLCLNOWBPSJDK-UHFFFAOYSA-N
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Description

N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride is a useful research compound. Its molecular formula is C10H20ClN3O2 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.ClH/c1-10(3-5-12-6-4-10)9(15)13-7-8(14)11-2;/h12H,3-7H2,1-2H3,(H,11,14)(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLCLNOWBPSJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride, with the chemical formula C10_{10}H20_{20}ClN3_3O2_2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1361118-51-5
  • Molecular Weight : 249.74 g/mol
  • Melting Point : 230–233 °C
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is hypothesized to exert its effects through:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.
  • Interaction with Receptors : The piperidine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways and offering potential in treating neurodegenerative diseases.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds, suggesting that this compound could possess similar efficacy. For instance:

  • A related compound demonstrated significant cytotoxicity against A549 lung cancer cells and C6 glioma cells, indicating a potential for inducing apoptosis in tumor cells through mechanisms such as caspase activation and DNA synthesis inhibition .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, compounds with similar structural characteristics have shown promising results against various bacterial strains. This suggests a need for further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Study on Related Thiazole DerivativesInvestigated anticancer effects on A549 and C6 cell lines; compounds induced apoptosis through caspase activation .
Antioxidant StudiesSimilar compounds exhibited antioxidant properties via DPPH radical scavenging assays, suggesting potential protective effects against oxidative stress .

Preparation Methods

Stepwise Synthesis Approach

The synthesis can be broken down into key steps:

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Formation of 4-methylpiperidin-4-yl intermediate Starting from piperidine derivatives; methylation at 4-position Not specified Requires controlled methylation
2 Introduction of formamido group Reaction of 4-methylpiperidin-4-yl amine with formylating agents Typically room temperature to mild heating Ensures selective formylation
3 Coupling with N-methyl acetamide Use of coupling agents such as HATU or carbodiimides in solvents like dichloromethane or DMF 84.6% reported in analogous reactions Reaction time ~2 hours at 20°C
4 Conversion to hydrochloride salt Treatment with hydrogen chloride gas in solvents like methanol, ethyl acetate, or 1,4-dioxane Yields vary from 66% to quantitative Salt formation enhances stability and solubility

Note: The yields and conditions are adapted from related amide hydrochloride syntheses due to the scarcity of direct data on this compound.

Representative Experimental Data

Yield (%) Reaction Conditions Experimental Notes
66% Hydrogen chloride gas in ethyl acetate, 18-35.5°C, 1 hour stirring at 0-5°C Product isolated as white solid after filtration and drying
100% Hydrogen chloride in methanol, 20°C, 12 hours Quantitative yield of hydrochloride salt
84% Hydrogenation with 5% Pd/C catalyst under 100 psi H2 at 70°C for 3 hours, followed by HCl treatment High purity product after filtration and drying
84.6% Coupling with HATU and N-ethyl-N,N-diisopropylamine in dichloromethane, 20°C, 2 hours Efficient amide bond formation confirmed by NMR

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton NMR (1H NMR) data confirm the presence of characteristic signals for the methyl groups, piperidine ring protons, and amide NH protons.
  • Mass Spectrometry: Molecular ion peaks consistent with the calculated molecular weight (~249.74 g/mol) confirm the molecular identity.
  • HPLC-MS: Retention times and mass data ensure purity and correct molecular structure.
  • Physical State: The hydrochloride salt is typically isolated as a white to off-white solid, stable under standard storage conditions.

Research Findings and Optimization Notes

  • The use of coupling reagents such as HATU significantly improves the efficiency of amide bond formation.
  • Mild reaction temperatures (around room temperature to 35°C) are preferred to minimize side reactions.
  • The choice of solvent impacts yield and purity; dichloromethane and DMF are commonly employed.
  • Salt formation with hydrogen chloride gas in various solvents is a critical step to obtain the stable hydrochloride form.
  • Hydrogenation steps, when included, require careful control of pressure and temperature to avoid over-reduction or degradation.

Summary Table of Preparation Parameters

Parameter Optimal Conditions Remarks
Coupling Agent HATU High coupling efficiency
Base N-ethyl-N,N-diisopropylamine Facilitates amide bond formation
Solvent for Coupling Dichloromethane or DMF Good solubility and reaction medium
Temperature (Coupling) 20-35°C Mild conditions preferred
Salt Formation HCl gas in methanol, ethyl acetate, or dioxane Enhances solubility and stability
Salt Formation Temperature 0-25°C Controlled to prevent decomposition
Yield Range 66-100% (salt formation), ~85% (coupling) Dependent on conditions and scale

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving amide coupling and piperidine ring functionalization. For example:

  • Step 1 : React 4-methylpiperidin-4-amine with formylating agents (e.g., formic acid derivatives) to generate the formamido intermediate.
  • Step 2 : Couple the intermediate with N-methyl-2-chloroacetamide under basic conditions (e.g., using DIPEA or triethylamine) .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight. X-ray crystallography may resolve stereochemical ambiguities .

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodology :

  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, DMSO) via saturation shake-flask method. Monitor via UV-Vis spectroscopy or HPLC .
  • Stability : Conduct accelerated degradation studies (pH 1–12, 40–60°C) and analyze degradation products using LC-MS. Refer to protocols in Pharmaceutical Forum for hygroscopicity testing (e.g., dynamic vapor sorption) .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients; compare retention times against reference standards .
  • Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Catalysis : Screen coupling reagents (e.g., HATU, EDCI) to minimize side reactions. For example, EDCI/HOBt systems improve amide bond formation efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, acetonitrile) to enhance solubility of intermediates. Use DOE (design of experiments) to optimize temperature and stoichiometry .
  • Data Reference : Comparative studies in Corteva Agriscience patents highlight dichloroethane as effective for similar acetamide syntheses .

Q. How should contradictory data on biological activity be resolved?

  • Case Study : If in vitro assays show conflicting IC50 values for enzyme inhibition:

  • Reproducibility : Validate assays across independent labs using standardized protocols (e.g., ATPase activity assays with positive controls) .
  • Structural Analysis : Perform molecular docking to assess binding affinity variations caused by protonation states of the piperidine ring in physiological pH .

Q. What strategies are recommended for in vivo pharmacokinetic studies?

  • Methodology :

  • Dosing : Administer via intravenous/oral routes in rodent models; collect plasma samples at timed intervals.
  • Bioanalysis : Quantify using LC-MS/MS with deuterated internal standards. Monitor metabolites (e.g., dealkylated or oxidized derivatives) .
  • Tissue Distribution : Use whole-body autoradiography or PET tracers for spatial resolution .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Approach :

  • Core Modifications : Replace the 4-methylpiperidine group with other heterocycles (e.g., morpholine, pyrrolidine) and compare potency .
  • Functional Groups : Introduce sulfonyl or phosphoryl moieties to enhance solubility or target engagement, as seen in pyrimidine-based analogs .
  • Data Support : PubChem entries for related piperidine-acetamide hybrids provide SAR templates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride

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